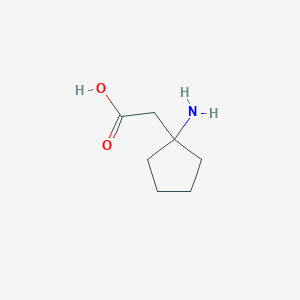

(1-Aminocyclopentyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclopentyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(5-6(9)10)3-1-2-4-7/h1-5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIDSVRZFUOPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-92-0 | |

| Record name | 2-(1-Aminocyclopentyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 1 Aminocyclopentyl Acetic Acid

Strategic Approaches to (1-Aminocyclopentyl)acetic Acid Synthesis

The construction of this compound is not a trivial synthetic challenge. It necessitates strategic approaches that can efficiently build the substituted cyclopentane (B165970) ring system. These strategies often involve either the elaboration of a pre-existing cyclopentane core or the formation of the ring itself as part of the synthetic sequence.

Multi-step Reaction Sequences for Core Scaffold Elaboration

The synthesis of cyclic amino acids like this compound typically involves multi-step reaction sequences. A common strategy, analogous to the synthesis of its cyclohexyl counterpart, gabapentin (B195806), begins with a cyclopentanone (B42830) derivative. google.comgoogle.comgoogle.com One potential pathway involves the conversion of cyclopentanone to cyclopentylideneacetic acid or its esters. This intermediate can then undergo further transformations to introduce the amino functionality.

A key reaction in this sequence is the Michael addition of a nitro group, which serves as a precursor to the amine. For instance, an alkyl ester of cyclopentylideneacetic acid can react with nitromethane (B149229) in the presence of a base to form an alkyl ester of 1-(nitromethyl)cyclopentyl-acetic acid. google.com This nitro-adduct is a crucial intermediate, as the nitro group can be subsequently reduced to the desired amino group. The reduction is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst. google.com Following the reduction, hydrolysis of the ester group yields the final this compound.

Another approach could involve the Hofmann or Curtius rearrangement of a suitable precursor, such as a 1,1-diacetic acid monoamide derivative of cyclopentane. This strategy, also explored in the synthesis of gabapentin, involves the conversion of a carboxylic acid derivative into an amine with the loss of one carbon atom. google.com

Stereoselective Synthetic Pathways and Control

The development of stereoselective synthetic pathways is crucial for accessing enantiomerically pure forms of this compound, which can be important for its biological activity. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the synthesis of related compounds.

An enantioselective synthesis of gabapentin analogues has been successfully achieved through an organocatalytic asymmetric Michael addition of α-branched aldehydes to β-nitroacrylates. rsc.org This reaction, catalyzed by a primary amino acid like L-phenylalanine and its lithium salt, can generate a quaternary carbon center with high enantioselectivity. rsc.org This methodology could potentially be adapted for the synthesis of this compound by using a suitable cyclopentyl-substituted aldehyde. The resulting β-formyl-β'-nitroester could then be converted into the target amino acid.

The stereoselective synthesis of related cyclic amino acids, such as 1-aminocyclopropanecarboxylic acid derivatives, has also been accomplished through methods like the inter-intramolecular double alkylation of diethyl malonate with optically active aziridines. nih.gov While applied to a different ring system, this strategy highlights the potential for using chiral building blocks to control the stereochemistry of the final product.

Key Intermediates and Precursors in Synthesis

The successful synthesis of this compound relies on the efficient preparation of key intermediates. These precursors provide the necessary carbon framework and functional groups for subsequent transformations.

Generation from Cyclopentylideneacetic Acid

Cyclopentylideneacetic acid and its esters are pivotal intermediates in several synthetic routes. These compounds can be prepared from cyclopentanone through various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. For example, reacting cyclopentanone with a phosphonate (B1237965) ylide derived from an acetic acid ester would yield the corresponding alkyl cyclopentylideneacetate.

This α,β-unsaturated ester is then primed for conjugate addition reactions. A particularly relevant transformation is the Michael addition of nitromethane, which introduces the nitrogen functionality at the desired quaternary carbon center. This reaction is typically carried out in the presence of a base. google.com

Formation of Alkyl (1-Aminocyclopentyl)acetates

Alkyl (1-aminocyclopentyl)acetates are the direct precursors to the final acid product. These esters are typically formed through the reduction of the corresponding nitro-intermediate, alkyl (1-nitromethyl)cyclopentyl-acetate. Catalytic hydrogenation is a common and effective method for this transformation. google.com The reaction is generally performed using a palladium catalyst in a suitable solvent like methanol. Once the nitro group is reduced to the amine, the resulting alkyl (1-aminocyclopentyl)acetate can be isolated. Subsequent hydrolysis of the ester group, usually under acidic or basic conditions, yields this compound.

Protecting Group Strategies in Aminocyclopentyl Acetic Acid Synthesis

In the multi-step synthesis of this compound, the use of protecting groups is often essential to prevent unwanted side reactions. youtube.com Both the amino and carboxylic acid functionalities are reactive and may need to be temporarily masked during certain synthetic steps.

For the amino group, common protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These carbamates are stable under a variety of reaction conditions but can be removed selectively. The Boc group is typically removed under acidic conditions, while the Cbz group can be cleaved by hydrogenolysis. youtube.com

The carboxylic acid group is often protected as an ester, such as a methyl or ethyl ester. These esters are generally stable to many reaction conditions used to modify other parts of the molecule. They can be readily hydrolyzed back to the carboxylic acid at the end of the synthesis.

N-Boc Protection: Synthesis and Utilization

The protection of the amino group is a fundamental step in the manipulation and application of amino acids, preventing unwanted side reactions during subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.

The synthesis of N-Boc-(1-Aminocyclopentyl)acetic acid is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (B1257347), commonly known as (Boc)₂O, in the presence of a base. The base serves to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride. Common bases include sodium bicarbonate, sodium hydroxide, or triethylamine. The reaction is generally performed in a mixed solvent system, such as dioxane/water or tetrahydrofuran/water, to accommodate the solubility of both the amino acid and the reagents. organic-chemistry.org

The general reaction proceeds as follows: this compound is dissolved in an aqueous basic solution, and (Boc)₂O is added, often dissolved in an organic solvent like dioxane. organic-chemistry.org The mixture is stirred at room temperature until the starting material is consumed. An acidic workup is then performed to protonate the carboxylate and precipitate the N-Boc protected product, which can be isolated by extraction and purified by crystallization or chromatography. organic-chemistry.org

Table 1: Typical Reaction Conditions for N-Boc Protection of Amino Acids

| Parameter | Condition | Source |

|---|---|---|

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | organic-chemistry.org |

| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) | organic-chemistry.org |

| Solvent | Dioxane/Water or Tetrahydrofuran/Water | organic-chemistry.org |

| Temperature | 0°C to Room Temperature | organic-chemistry.org |

| Reaction Time | 12-24 hours | organic-chemistry.org |

| Workup | Acidification (e.g., with HCl) followed by extraction | organic-chemistry.org |

Methodological Advancements in Aminocyclopentyl Acetic Acid Preparation

While classical methods can be employed, several advanced and more efficient strategies have been developed for the synthesis of α,α-disubstituted amino acids like this compound. These methods often provide better yields and allow for the construction of the key quaternary stereocenter.

Synthesis via Cyanoacetate Intermediates

A versatile approach begins with the Knoevenagel condensation of cyclopentanone with a cyanoacetic acid ester, such as ethyl cyanoacetate. This reaction is typically catalyzed by a weak base like ammonium (B1175870) acetate (B1210297) and results in the formation of an α,β-unsaturated compound, ethyl cyclopentylidene-cyanoacetate. orgsyn.org This intermediate is a key precursor for further elaboration. The double bond can undergo a Michael addition, for instance, which can be followed by a series of transformations including reduction and hydrolysis to install the amino and carboxylic acid functionalities, thereby constructing the this compound framework. A related approach involves the addition of a Grignard reagent to the cyclopentylidene cyanoacetic acid ester, followed by hydrolysis and further modifications to yield the target amino acid. prepchem.com

Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements represent powerful methods for converting carboxylic acid derivatives into primary amines with one less carbon atom. ntu.edu.sg These reactions are particularly suitable for synthesizing α-amino acids from appropriately substituted malonic acids.

For the synthesis of this compound, a suitable starting material would be cyclopentane-1,1-dicarboxylic acid. This diacid can be selectively converted into a mono-amide mono-carboxylic acid. Treatment of this primary amide with bromine and a strong base, such as sodium hydroxide, initiates the Hofmann rearrangement. youtube.commasterorganicchemistry.com The reaction proceeds through an isocyanate intermediate, which is hydrolyzed in the aqueous basic medium, followed by decarboxylation to yield the final this compound upon acidification. masterorganicchemistry.com

Similarly, the Curtius rearrangement can be employed. masterorganicchemistry.com In this sequence, the mono-acid mono-ester of cyclopentane-1,1-dicarboxylic acid is converted to a mono-acyl azide (B81097). Thermal or photochemical treatment of the acyl azide induces rearrangement with the loss of nitrogen gas (N₂) to form the isocyanate intermediate. ntu.edu.sg Subsequent hydrolysis of the isocyanate yields the target amino acid. Both the Hofmann and Curtius rearrangements are advantageous as they can often proceed with high yields. ntu.edu.sg

Strecker Amino Acid Synthesis

The Strecker synthesis is a foundational method for producing amino acids. wikipedia.org The classical approach involves a one-pot, three-component reaction between a ketone or aldehyde, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com For α,α-disubstituted amino acids, a ketone is used as the starting carbonyl compound. wikipedia.org A direct Strecker synthesis starting from cyclopentanone would yield 1-aminocyclopentanecarboxylic acid. To obtain this compound, a more complex starting ketone bearing the acetic acid moiety (or a precursor) would be required. The reaction proceeds via the formation of an imine from the ketone and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under strong acidic or basic conditions, to give the amino acid product. masterorganicchemistry.com Asymmetric variations of the Strecker reaction have also been developed using chiral auxiliaries or catalysts to produce enantiomerically enriched amino acids. wikipedia.org

Table 2: Summary of Advanced Synthetic Methodologies

| Method | Starting Material | Key Intermediate(s) | Key Transformation(s) | Source(s) |

|---|---|---|---|---|

| Cyanoacetate Route | Cyclopentanone, Ethyl Cyanoacetate | Ethyl cyclopentylidene-cyanoacetate | Knoevenagel Condensation, Michael Addition | orgsyn.orgprepchem.com |

| Hofmann Rearrangement | Cyclopentane-1,1-dicarboxylic acid derivative | N-bromo amide, Isocyanate | Amide bromination, Rearrangement, Hydrolysis | ntu.edu.sgyoutube.commasterorganicchemistry.com |

| Curtius Rearrangement | Cyclopentane-1,1-dicarboxylic acid derivative | Acyl azide, Isocyanate | Azide formation, Thermal rearrangement, Hydrolysis | ntu.edu.sgmasterorganicchemistry.com |

| Strecker Synthesis | Substituted Cyclopentanone | α-aminonitrile | Imine formation, Cyanide addition, Nitrile hydrolysis | wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com |

Structural Characterization and Conformational Analysis of 1 Aminocyclopentyl Acetic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The molecular structure of (1-Aminocyclopentyl)acetic acid and its derivatives can be determined using various spectroscopic methods. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are principal techniques for elucidating the structural features of these compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the amine (N-H), carboxylic acid (O-H and C=O), and alkyl (C-H) groups. The O-H stretching vibration of the carboxylic acid typically appears as a very broad peak between 2500 and 3300 cm⁻¹, a result of hydrogen bonding. libretexts.orgdocbrown.info The C=O stretching vibration of the carboxylic acid is expected to show a strong absorption band in the region of 1700-1725 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine group usually appear in the range of 3300-3500 cm⁻¹, while the N-H bending vibrations are found around 1550-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons of the cyclopentyl ring, the methylene (B1212753) group of the acetic acid moiety, and the amine and carboxylic acid protons. The chemical shifts of the cyclopentyl protons would be influenced by their stereochemical environment. The two protons of the methylene group (CH₂) are diastereotopic and would be expected to appear as a pair of doublets. The amine protons often appear as a broad singlet, and the carboxylic acid proton is also typically a broad singlet at a downfield chemical shift. youtube.com

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, one would expect to see signals for the quaternary carbon of the cyclopentyl ring attached to the amino and acetic acid groups, the other carbons of the cyclopentyl ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. The molecular ion peak (M+) would correspond to the molecular weight of this compound (143.18 g/mol ). nih.goviris-biotech.de Fragmentation patterns can provide further structural information.

| Spectroscopic Technique | Key Features for this compound |

| Infrared (IR) Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (1700-1725 cm⁻¹), N-H stretch (3300-3500 cm⁻¹) |

| ¹H NMR Spectroscopy | Signals for cyclopentyl protons, diastereotopic methylene protons, and broad singlets for NH₂ and COOH protons |

| ¹³C NMR Spectroscopy | Signals for quaternary, cyclopentyl, methylene, and carbonyl carbons |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 143 |

Conformational Preferences and Dynamics of the Cyclopentyl Ring

The five-membered cyclopentane (B165970) ring is not planar. libretexts.orglibretexts.org A planar conformation would result in significant torsional strain due to the eclipsing of all carbon-hydrogen bonds. libretexts.orglibretexts.org To alleviate this strain, the cyclopentane ring adopts puckered conformations. The two most common non-planar conformations are the envelope and the half-chair (or twist) forms. stackexchange.combiomedres.us

In the envelope conformation , four of the carbon atoms are in a plane, while the fifth is out of the plane, resembling an open envelope. libretexts.orglibretexts.orgyoutube.com In the half-chair conformation , three adjacent carbon atoms are in a plane, with the other two carbons located on opposite sides of this plane. stackexchange.com

For unsubstituted cyclopentane, the energy difference between the envelope and half-chair conformations is very small (approximately 0.5 kcal/mol), with the envelope being slightly more stable. stackexchange.com This low energy barrier allows for rapid interconversion between these conformations through a process called pseudorotation . biomedres.us This dynamic process makes all the hydrogen atoms on the ring chemically equivalent on the NMR timescale at room temperature.

The presence of substituents on the cyclopentyl ring, as in this compound, influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions.

Influence of Substituents on Molecular Conformation

The presence of the amino and acetic acid groups at the C1 position of the cyclopentyl ring in this compound significantly impacts its conformational preferences. The bulky substituents will favor a conformation that places them in a pseudo-equatorial position to reduce steric strain.

Computational studies on substituted cyclopentane and cyclopentene (B43876) derivatives have shown that the size and bulk of the substituent have the most significant influence on the ring's conformation and strain energy. researchgate.netnih.govacs.org The interplay of bond lengths, bond angles, and dihedral angles dictates the most stable arrangement. researchgate.netacs.org

| Substituent Property | Influence on Cyclopentyl Ring Conformation |

| Size and Bulk | Larger substituents increase the energy barrier to pseudorotation and favor conformations that minimize steric interactions. researchgate.netnih.govacs.org |

| Position | The location of the substituent on the ring affects the relative stability of envelope and half-chair forms. |

| Stereochemistry | The cis/trans relationship between multiple substituents has a profound effect on the preferred conformation. acs.org |

Intramolecular Interactions and Hydrogen Bonding Networks

The structure of this compound contains both a hydrogen bond donor (the carboxylic acid -OH and the amine -NH₂) and a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen of the amine). This allows for the possibility of intramolecular hydrogen bonding.

An intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the lone pair of electrons on the nitrogen atom of the amino group, or between a proton on the amino group and the carbonyl oxygen of the carboxylic acid. The formation of such a hydrogen bond would depend on the spatial arrangement of these groups, which is dictated by the conformation of the cyclopentyl ring.

The presence of intramolecular hydrogen bonds can be investigated using spectroscopic techniques. In IR spectroscopy, the formation of an intramolecular hydrogen bond can lead to a shift in the stretching frequencies of the involved functional groups. For example, the O-H stretching frequency would shift to a lower wavenumber.

Computational studies can also provide insights into the presence and strength of intramolecular hydrogen bonds by analyzing parameters such as the distance and angle between the donor and acceptor atoms. osti.gov The formation of these internal hydrogen bonds can significantly stabilize a particular conformation of the molecule.

Biological Activity and Molecular Mechanisms of 1 Aminocyclopentyl Acetic Acid

Interactions with Biological Systems and Macromolecules

No specific studies detailing the direct interactions of (1-Aminocyclopentyl)acetic acid with biological macromolecules were identified. However, a study from 1963 investigated the mechanism of action of the related compound, 1-aminocyclopentane-1-carboxylic acid. This research indicated that the compound had effects on protein metabolism and was studied for its potential as an antineoplastic agent. It is important to note that this information pertains to a different molecule and is of a historical nature.

Enzymatic Inhibition Profiles

There is no available information in the searched scientific literature regarding the specific enzymatic inhibition profiles of this compound.

No studies were found that identify any specific enzyme classes inhibited by this compound.

No mechanistic studies on how this compound binds to or inactivates enzymes have been documented in the available literature.

Receptor Modulation and Ligand-Receptor Interactions

Specific data on the modulation of receptor systems by this compound is not available.

While the cyclopentyl moiety is present in some known adenosine (B11128) A1 receptor antagonists, such as 8-cyclopentyl-1,3-dimethylxanthine, no research was found that directly investigates or establishes any agonist or antagonist activity of this compound at the adenosine A1 receptor.

No studies were identified that explore the modulatory effects of this compound on any other receptor systems.

Influence on Cellular Processes and Signaling Pathways

Due to a lack of extensive research specifically on this compound, this section will focus on the well-documented biological activities of the closely related compound, 1-aminocyclopentane-1-carboxylic acid, also known as cycloleucine (B556858). The structural similarity between these two compounds suggests that their effects on cellular processes and signaling pathways may be comparable.

Cycloleucine is recognized as an unnatural, non-metabolizable amino acid. This characteristic allows it to act as an inhibitor in various biological systems. Research has demonstrated its activity in preventing the clinical and histological signs of experimental allergic encephalomyelitis and adjuvant arthritis, indicating immunopharmacologic effects.

One of the primary mechanisms of action for cycloleucine involves its interaction with amino acid transport systems. Studies using in vivo microperfusion of single proximal tubules in the rat kidney have shown that cycloleucine is rapidly reabsorbed in a saturable manner, a process that can be inhibited by oligomycin. nih.gov More significantly, cycloleucine was found to inhibit the tubular reabsorption of several other amino acids, including L-arginine, glycine, and L-phenylalanine. nih.gov Notably, mutual reciprocal inhibition was observed only with L-phenylalanine, suggesting that cycloleucine is reabsorbed by the same mechanism that transports L-phenylalanine, but not by the system shared by dibasic amino acids. nih.gov

The immunopharmacologic spectrum of cycloleucine appears to be distinct from other clinically active anti-inflammatory or anti-immune agents of its time, as it was inactive in in vitro models such as tissue culture growth and polymorphonuclear leukocyte migration. This suggests that its mechanism of action may be different from or occur at a different site than these other agents.

When incorporated into peptides, such as analogues of arginine vasopressin (AVP), the position of cycloleucine (referred to as Apc in the study) significantly influences pharmacological properties. nih.gov Substitution at position 3 of AVP resulted in an almost complete loss of pressor, antidiuretic, and in vitro uterotonic potency, indicating a loss of interaction with all three neurohypophyseal hormone receptors. nih.gov Conversely, substitution at position 2 led to compounds with high antidiuretic potency but low and graded pressor activity, selectively altering receptor interaction. nih.gov

Table 1: Effects of Cycloleucine (1-aminocyclopentane-1-carboxylic acid) on Amino Acid Reabsorption in Rat Kidney Tubules nih.gov

| Amino Acid | Effect of Cycloleucine on Reabsorption |

| L-arginine | Inhibited |

| Glycine | Inhibited |

| L-phenylalanine | Inhibited (Mutual Reciprocal Inhibition) |

Table 2: Pharmacological Activity of Arginine Vasopressin (AVP) Analogues with Cycloleucine (Apc) Substitution nih.gov

| AVP Analogue | Pressor Activity | Antidiuretic Activity | Uterotonic Activity (in vitro) |

| Apc at position 3 | Almost complete loss of potency | Almost complete loss of potency | Almost complete loss of potency |

| Apc at position 2 | Low and graded activity | High potency | No activity or low oxytocin (B344502) antagonizing activity |

Structure Activity Relationship Sar Studies of 1 Aminocyclopentyl Acetic Acid Derivatives

Design Principles for Constrained Amino Acid Building Blocks

The fundamental design principle for using constrained amino acid building blocks like (1-Aminocyclopentyl)acetic acid is to limit the molecule's conformational flexibility. nih.govnih.gov Peptides, being inherently flexible, can adopt numerous shapes, and this flexibility can be a disadvantage in drug design, leading to poor cell penetration and instability. nih.gov By incorporating a cyclic element such as the cyclopentyl ring, the number of possible conformations is significantly reduced.

This conformational constraint can pre-organize the molecule into a shape that is ideal for binding to a specific biological target, a concept that can enhance potency. nih.gov The introduction of such constraints is a proven strategy to improve not only potency and selectivity but also metabolic stability. nih.gov For instance, lactam-bridged peptides, a type of constrained system, are known to stabilize specific secondary structures like type II β-turns, which can lead to improved agonist activity compared to their more flexible parent hormones. nih.gov

Cyclopentyl Ring Modifications and Bioactivity

Modifications to the cyclopentyl ring of this compound and related cyclic amino acids can profoundly affect their biological activity. The ring acts as a scaffold, and alterations to this structure directly influence how the molecule interacts with its biological target.

For example, in the context of arginine vasopressin (AVP) analogues, substituting the natural amino acid at position 2 with 1-aminocyclopentane-1-carboxylic acid (Apc) resulted in compounds with selectively altered activities. nih.gov These analogues displayed high antidiuretic potency but low pressor activity, indicating that the cyclopentyl modification selectively altered the interaction with different neurohypophyseal hormone receptors. nih.gov This demonstrates that the cyclopentyl ring's structure is a key determinant of receptor selectivity. In contrast, placing the same Apc modification at position 3 led to a near-complete loss of potency, suggesting that the location of the cyclic constraint is critical for maintaining the necessary interactions for biological activity. nih.gov

Amino Acid Side Chain Variations and Pharmacological Response

Varying the amino acid side chain is a classic strategy in SAR studies to fine-tune pharmacological responses. While direct SAR data on the acetic acid side chain of this compound is not extensively detailed in the provided results, general principles of side-chain modification in related structures, such as benzimidazoles, show that such changes are critical. For instance, the length of a linker between a carboxylic acid group and a core scaffold has been shown to be inversely related to anti-inflammatory activity in certain benzimidazole (B57391) derivatives.

The nature of the side chain directly influences the molecule's ability to interact with its target. Modifications can affect hydrogen bonding, electrostatic interactions, and hydrophobic interactions, all of which are crucial for binding affinity and efficacy.

The following interactive table illustrates hypothetical SAR data for side chain modifications, based on established medicinal chemistry principles.

| Side Chain Modification of Acetic Acid Moiety | Predicted Impact on Pharmacological Profile | Rationale |

| Conversion to Methyl Ester | Increased lipophilicity; may enhance cell permeability and CNS penetration. | The ester group is less polar than the carboxylic acid, which can improve passage through lipid membranes. |

| Conversion to Amide | Altered hydrogen bonding capability; potential for new interactions with the receptor. | The amide group can act as both a hydrogen bond donor and acceptor, unlike the carboxylic acid which is primarily an acceptor. |

| Chain Extension (e.g., to propanoic acid) | May increase or decrease binding affinity depending on the size of the binding pocket. | A longer chain could access additional hydrophobic pockets for improved binding, or it could cause steric clashes, reducing activity. |

| Introduction of a Phenyl Group | Potential for new π-stacking interactions with aromatic amino acid residues in the target's binding site. | Aromatic rings can engage in favorable non-covalent interactions with residues like phenylalanine, tyrosine, or tryptophan. |

Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry is a critical factor that governs the biological activity and selectivity of chiral molecules like this compound derivatives. The arrangement of atoms in three-dimensional space determines how a molecule fits into a chiral binding site on a receptor or enzyme.

The development of stereocontrolled methods for generating constrained building blocks is a significant goal in medicinal chemistry. nih.gov This is because different enantiomers (non-superimposable mirror images) of a drug can have vastly different pharmacological properties. One enantiomer might be highly active, while the other could be inactive or even produce unwanted side effects. Therefore, controlling the stereochemistry during synthesis is crucial for producing effective and safe therapeutics. The use of asymmetric synthesis allows for the creation of specific stereoisomers, enabling the investigation of their distinct biological profiles and the selection of the most active and selective compound. nih.gov

SAR in Peptide Design and Peptidomimetics

This compound and similar constrained amino acids are powerful tools in the design of peptides and peptidomimetics. nih.govnih.gov Peptidomimetics are compounds designed to mimic peptides but with improved drug-like properties, such as enhanced stability and better pharmacokinetics. nih.gov

Incorporating constrained building blocks is a key strategy to enforce a specific, bioactive conformation in a peptide. nih.govnih.gov For example, connecting an amino acid side chain to the peptide backbone can provide control over the side chain's orientation (torsion angles χ1 and χ2). nih.gov This is important because the correct orientation of side chains often constitutes the pharmacophore—the essential features for biological activity. nih.gov

By introducing a cyclic constraint like the cyclopentyl ring, a peptide's backbone can be locked into a specific shape, such as a β-turn. nih.gov This pre-organization can enhance binding affinity to a target receptor. Studies on arginine vasopressin (AVP) analogues, where a standard amino acid was replaced by 1-aminocyclopentane-1-carboxylic acid, exemplify this principle. The modification resulted in analogues with altered and more selective pharmacological profiles, which can be invaluable for designing new therapeutic agents. nih.gov

Design and Synthesis of Derivatives and Analogs of 1 Aminocyclopentyl Acetic Acid

Alpha,Alpha-Disubstituted Amino Acid Analogs for Peptide Design

(1-Aminocyclopentyl)acetic acid is a γ-amino acid that belongs to the broader class of α,α-disubstituted amino acids. The defining feature of these amino acids is the replacement of the α-hydrogen atom with a substituent, which, in this case, is part of the cyclopentyl ring system. This substitution has profound implications for peptide chemistry. The introduction of the rigid cyclopentyl group severely restricts the rotational freedom around the N-Cα and Cα-C bonds of the peptide backbone.

This conformational constraint is a powerful tool in peptide design. By limiting the available conformations, these amino acids can induce or stabilize specific secondary structures, such as β-turns, γ-turns, or helical folds. Peptides incorporating such constrained analogs often exhibit enhanced resistance to enzymatic degradation by proteases, a critical attribute for therapeutic peptides. The predictable influence of these amino acids on peptide backbone geometry allows for the rational design of peptidomimetics with desired structural and, consequently, functional properties. For instance, deep learning methods like AlphaFold are now being used to predict and design the structures of cyclic peptides, which often incorporate non-standard amino acids to achieve stable folds. nih.govnih.gov

Alicyclic Amino Acid Derivatives in Medicinal Chemistry

Alicyclic amino acids, including those with cyclopentane (B165970) and cyclohexane (B81311) rings, are recognized as crucial scaffolds in medicinal chemistry. nih.govnih.gov Their rigid carbocyclic structures are used to mimic peptide turns or to serve as a framework for orienting pharmacophoric groups in a precise three-dimensional arrangement. This is essential for achieving high-affinity and selective interactions with biological targets like receptors and enzymes.

The cyclopentane ring of this compound is a key component in the synthesis of carbocyclic nucleoside analogs, where a carbon ring replaces the sugar moiety of natural nucleosides. nih.gov This substitution confers stability against enzymatic cleavage by hydrolases and phosphorylases, a common mechanism of inactivation for many antiviral and anticancer drugs. nih.gov Prominent examples of bioactive molecules built on alicyclic amino acid frameworks include the antifungal agent cispentacin and various carbocyclic neuraminidase inhibitors used as antiviral agents. nih.govnih.gov The development of prodrugs, such as Gabapentin (B195806) derivatives like (+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid, further illustrates the utility of alicyclic amino acid structures in improving the pharmacokinetic properties of drugs.

Incorporation into Peptide Scaffolds

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a significant role in various physiological processes, including the regulation of food intake and mood. nih.gov The development of NPY receptor-selective analogs is a major goal for potential therapeutic applications. Research has shown that incorporating conformationally restricted amino acids can lead to potent and selective ligands.

Specifically, truncated NPY analogues have been designed using constrained β-amino acids like β-aminocyclopropane carboxylic acids. nih.govresearchgate.netresearchgate.net These modifications have produced some of the shortest linear peptides that exhibit high and selective affinity for the NPY Y1 receptor. nih.govresearchgate.net The position and stereochemistry of the incorporated cyclic amino acid were found to be critical for achieving this high affinity. researchgate.net Although studies specifically detailing the incorporation of this compound were not identified, the success with the smaller cyclopropane (B1198618) ring suggests that the aminocyclopentyl scaffold is a viable candidate for designing novel NPY receptor ligands.

| Peptide Target | Modification Strategy | Key Finding | Reference(s) |

| Neuropeptide Y (NPY) | Incorporation of β-aminocyclopropane carboxylic acids into truncated NPY. | Resulted in the shortest known linear peptides with high selectivity for the Y1 receptor. | nih.govresearchgate.netresearchgate.net |

The design of analogs for the peptides bradykinin (B550075) and neurotensin (B549771) often involves the incorporation of unnatural or cyclic amino acids to enhance stability and receptor selectivity. Neurotensin (NT), a 13-amino acid peptide, has a short half-life, which limits its therapeutic potential. acs.orgfrontiersin.org Research has focused on modifying the C-terminal active fragment, NT(8-13), to improve its properties. acs.orgfrontiersin.orgnih.gov

Strategies have included the incorporation of cyclic surrogates of tyrosine and other unnatural amino acids, which have successfully increased proteolytic stability and improved selectivity for the NTS2 receptor over the NTS1 receptor. acs.orgnih.gov This selectivity is crucial as NTS2 activation is linked to analgesic effects without the adverse effects of hypotension and hypothermia associated with NTS1 activation. acs.orgnih.gov While direct incorporation of this compound into these peptides is not documented in the available literature, the established success of using other cyclic and unnatural amino acids provides a strong rationale for its potential use in creating more stable and selective bradykinin or neurotensin analogs.

| Peptide Target | Modification Strategy | Key Finding | Reference(s) |

| Neurotensin (NT) | Replacement of Tyr11 with cyclic surrogates (6-OH-Tic, 7-OH-Tic); incorporation of β3hLys at position 8. | Increased plasma half-life to >24 hours and improved selectivity for the NTS2 receptor, leading to analgesia without major side effects. | acs.orgnih.gov |

| Neurotensin (NT) | Incorporation of a reduced Lys8-Lys9 bond and other unnatural amino acids (e.g., Sip10, Dmt11, TMSAla13). | Enhanced metabolic stability and produced sustained hypothermic effects mediated by NTS1. | frontiersin.org |

The rise of antimicrobial resistance has spurred research into new classes of antibiotics, including antimicrobial peptides (AMPs) and their mimetics. youtube.com AMPs are naturally occurring molecules that form a key part of the innate immune system of many organisms. youtube.com However, their therapeutic use can be limited by poor stability and high production costs.

Designing peptide isosteres and mimetics using non-standard amino acids like this compound is a promising strategy to overcome these limitations. The rigid cyclopentyl scaffold can be used to enforce a specific three-dimensional structure that mimics the active conformation of a natural AMP, particularly the amphipathic structures (having both hydrophobic and hydrophilic regions) that are crucial for disrupting bacterial membranes. These peptidomimetics are expected to retain the antimicrobial activity of the parent peptide while gaining enhanced resistance to degradation by bacterial proteases. While specific studies using this compound in antimicrobial design were not found, the general principle of using conformationally constrained building blocks is a well-established approach in the field.

Heterocyclic Derivatives Incorporating the Aminocyclopentyl Moiety

The amino and carboxylic acid functional groups of this compound make it a versatile starting material for the synthesis of novel heterocyclic compounds. The intramolecular reaction between these two groups can lead to the formation of a γ-lactam, a five-membered heterocyclic ring fused to the cyclopentane ring, creating a spirocyclic system.

Furthermore, the primary amine can participate in various cyclization and cycloaddition reactions. For example, it can be used in domino reactions or "click" chemistry to construct more complex heterocyclic systems, such as triazoles or quinazolinones, as has been demonstrated with other amino acid-derived starting materials. nih.gov The synthesis of heterocyclic compounds from precursors like nitroalkenes also represents a potential pathway where the aminocyclopentyl moiety could be introduced. rsc.org These heterocyclic derivatives are of significant interest in medicinal chemistry as they can serve as rigid scaffolds for the development of new therapeutic agents, combining the conformational constraints of the alicyclic ring with the diverse chemical properties of the attached heterocycle.

Computational Chemistry and Molecular Modeling of 1 Aminocyclopentyl Acetic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. For (1-Aminocyclopentyl)acetic acid, these methods can elucidate key aspects of its stability and reactivity. While specific, in-depth QM research articles devoted solely to this compound are not prevalent in publicly accessible literature, the methodologies are well-established.

Calculations are typically performed using methods like Density Functional Theory (DFT) or ab initio approaches such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory. mrupp.info These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state, optimized geometry, and various chemical properties.

Key parameters derived from QM calculations include:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electron Distribution: How electron density is spread across the molecule, which can be visualized through electrostatic potential (ESP) maps. These maps highlight electron-rich (negative potential, typically around the carboxylate oxygen atoms) and electron-poor (positive potential, around the ammonium (B1175870) group) regions, which are crucial for non-covalent interactions.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

The following table illustrates the type of data that would be generated from a typical QM analysis.

Table 1: Illustrative Quantum Mechanical Properties for this compound (Note: These values are representative examples for a small amino acid and are not from a published study on this specific compound.)

| Parameter | Representative Value | Significance |

| Method/Basis Set | DFT / B3LYP/6-31G* | Level of theory for calculation |

| Total Energy | -552 Hartrees | Indicator of molecular stability |

| HOMO Energy | -9.8 eV | Relates to ionization potential and electron-donating capability |

| LUMO Energy | +1.5 eV | Relates to electron affinity and electron-accepting capability |

| HOMO-LUMO Gap | 11.3 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's flexibility and the different shapes (conformations) it can adopt. While specific MD studies analyzing the complete conformational landscape of this compound are not widely published, the Automated Topology Builder (ATB) repository holds a topology for the similar compound, [1-(Aminomethyl)cyclopentyl]acetic acid, which is a necessary prerequisite for conducting such simulations. uni.lu

An MD simulation involves:

System Setup: The molecule is placed in a simulation box, typically filled with explicit solvent molecules (e.g., water) to mimic physiological conditions.

Force Field Application: A molecular mechanics force field (e.g., GROMOS, AMBER, CHARMM) is used to define the potential energy of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation Run: Newton's equations of motion are solved iteratively for each atom, generating a trajectory of atomic positions and velocities over a set period (from nanoseconds to microseconds).

Analysis of the MD trajectory reveals the molecule's conformational landscape, identifying the most stable and frequently occurring conformations. Key metrics include the Root Mean Square Deviation (RMSD) to assess structural stability over time and the Root Mean Square Fluctuation (RMSF) to pinpoint which parts of the molecule are most flexible. For this compound, this would particularly illuminate the flexibility of the acetic acid side chain relative to the rigid cyclopentyl ring.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound (Note: These findings are examples of what an MD study would reveal and are not from published research.)

| Analysis Type | Finding | Implication |

| RMSD Analysis | Stable trajectory with average RMSD of 1.5 Å | The overall structure does not undergo dramatic changes. |

| RMSF Analysis | High fluctuations (>2.0 Å) in the atoms of the acetate (B1210297) group | The acetic acid tail is highly flexible. |

| Dihedral Analysis | Two major low-energy dihedral angle populations for the C-C-C-O bond | The side chain primarily exists in two preferred orientations. |

| Solvent Interactions | Average of 6 persistent water molecules in the first solvation shell | The amino and carboxyl groups form strong hydrogen bonds with water. |

Ligand-Target Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rsc.org This technique is crucial in drug discovery for identifying potential biological targets and hypothesizing binding modes. There are no specific published docking studies featuring this compound against identified protein targets.

The docking process generally involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Search Algorithm: A search algorithm explores a vast number of possible binding poses of the ligand within the receptor's active site.

Scoring Function: A scoring function estimates the binding affinity for each pose, typically reported in kcal/mol, with more negative values indicating stronger predicted affinity. nih.gov

Given its structure as a cyclic amino acid derivative, potential targets for docking studies could include GABA receptors, glutamate (B1630785) receptors, or various aminotransferases. The results would identify key interactions, such as hydrogen bonds between the ligand's amino and carboxyl groups and specific amino acid residues (e.g., Asp, Arg, Gln) in the protein's active site.

Table 3: Hypothetical Ligand-Target Docking Results for this compound (Note: The targets and scores are purely illustrative examples for demonstrating docking results and are not based on experimental data.)

| Hypothetical Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |

| GABA-A Receptor | -7.2 | Arg120, Gln189 (H-bonds with carboxylate) |

| Alanine Aminotransferase | -6.5 | Lys258 (H-bond with carboxylate), Tyr75 (H-bond with amine) |

| GABA Transporter 1 (GAT1) | -8.1 | Tyr140, Ser296 (H-bonds with amine and carboxylate) |

Prediction of Biological Activity and ADME Properties through In Silico Methods

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a potential therapeutic agent. nih.goviris-biotech.de These predictions are made using quantitative structure-property relationship (QSPR) models, which correlate a molecule's structural features with its physicochemical properties.

For this compound, several key properties have been predicted using computational tools and are available in public databases. uni.lu One of the most important parameters is the logarithm of the octanol-water partition coefficient (LogP), which indicates a compound's lipophilicity. A predicted XlogP value of -1.9 suggests that the compound is highly hydrophilic (water-soluble), which influences its absorption and distribution. uni.lu

Another important predicted property is the Collision Cross Section (CCS), which is a measure of the molecule's size and shape in the gas phase. This can be useful in analytical methods like ion mobility-mass spectrometry.

Table 4: Predicted Physicochemical and ADME-related Properties of this compound

| Property | Predicted Value | Method/Source | Significance |

| Molecular Formula | C₇H₁₃NO₂ | - | Basic chemical information. uni.lu |

| Molecular Weight | 143.18 g/mol | - | Basic chemical information. |

| XlogP | -1.9 | Predicted | Indicates high hydrophilicity, suggesting low passive membrane permeability but good solubility in aqueous environments. uni.lu |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Predicted | Suggests good potential for oral bioavailability (typically TPSA < 140 Ų). |

| Predicted pKa (Acidic) | ~4.0 - 4.5 | QSPR Models | The carboxyl group's acidity. |

| Predicted pKa (Basic) | ~9.5 - 10.0 | QSPR Models | The amino group's basicity. |

| Predicted CCS ([M+H]⁺) | 131.1 Ų | CCSbase | A measure of the ion's size and shape in the gas phase. uni.lu |

Free Energy Perturbation and Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities between two ligands and a common receptor. It provides more accurate predictions than standard docking scores by accounting for the thermodynamic changes in the system upon ligand binding. FEP calculations are computationally intensive, relying on extensive molecular dynamics simulations.

The FEP process involves creating a thermodynamic cycle where one ligand is gradually "mutated" into another in both the solvated state and when bound to the protein. The difference in free energy between these two transformations (ΔΔG) corresponds to the difference in their binding affinity. While powerful, there are no published FEP studies involving this compound. Such a study would be valuable for lead optimization, for instance, by comparing its binding affinity to that of a known inhibitor or a structural analog.

Table 5: Illustrative Data from a Hypothetical FEP Calculation (Note: This table illustrates the type of results FEP provides and is not based on actual research for this compound.)

| Comparison | Calculated ΔΔG (kcal/mol) | Interpretation |

| This compound vs. Gabapentin (B195806) | +1.2 ± 0.4 | This compound is predicted to have a weaker binding affinity for the target than Gabapentin. |

| This compound vs. (1-Aminocyclohexyl)acetic acid | -0.8 ± 0.3 | The cyclopentyl ring is predicted to be slightly more favorable for binding than the cyclohexyl ring for this specific target. |

Biochemical Pathways and Metabolic Role Contextual Research Applications

Utilization as a Biochemical Probe in Metabolic Studies

A review of available scientific literature does not indicate that (1-Aminocyclopentyl)acetic acid is currently utilized as a biochemical probe in metabolic studies. The compound is available commercially as a chemical building block. achemblock.comiris-biotech.de Research into structurally related compounds, such as those based on a cyclohexyl ring, has focused on their synthesis and pharmacological properties rather than their application as metabolic probes. google.comnih.govgoogle.com

Interplay with Central Carbon Metabolism Pathways (General Acetic Acid Context)

Acetic acid, in its biologically active form of acetyl-coenzyme A (acetyl-CoA), is a pivotal molecule at the crossroads of carbohydrate, fat, and protein metabolism. nih.gov Its entry into central metabolic pathways is essential for cellular energy production and biosynthesis.

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs or citric acid cycle, is the primary metabolic hub for the complete oxidation of acetyl-CoA. nih.gov Acetyl-CoA, derived from sources like the breakdown of carbohydrates (via pyruvate), fatty acids, and certain amino acids, initiates the cycle by condensing with oxaloacetate to form citrate (B86180). mdpi.com This series of enzymatic reactions, occurring in the mitochondrial matrix of eukaryotes, systematically disassembles the acetyl group, releasing its energy. nih.gov

The key functions of the TCA cycle in relation to acetate (B1210297) metabolism include:

Energy Production: Each turn of the cycle oxidizes one molecule of acetyl-CoA, generating energy-rich molecules such as NADH and FADH₂, which subsequently fuel the production of ATP through the electron transport chain.

Carbon Dioxide Release: The two carbon atoms from the acetyl-CoA molecule are released as carbon dioxide.

Biosynthetic Precursors: The cycle provides essential intermediates for the synthesis of other molecules, including certain amino acids and the porphyrin ring of heme.

In some bacteria, specialized enzymes like succinyl-CoA:acetate CoA-transferase directly link the TCA cycle with acetate metabolism. achemblock.com The regulation of the TCA cycle is tightly controlled by the cell's energy status, with key enzymes being stimulated or inhibited by the levels of ATP, NADH, and acetyl-CoA itself.

Interactive Table: Key TCA Cycle Reactions Involving Acetyl-CoA

| Step | Reaction | Enzyme | Significance |

| Entry Point | Acetyl-CoA + Oxaloacetate → Citrate + CoA-SH | Citrate Synthase | This is the first and committing step of the TCA cycle. mdpi.com |

| Regulation | Pyruvate (B1213749) + NAD⁺ + CoA-SH → Acetyl-CoA + NADH + H⁺ + CO₂ | Pyruvate Dehydrogenase Complex (PDH) | This irreversible reaction links glycolysis to the TCA cycle and is a major point of regulation. |

| Precursor Source | Fatty Acid β-oxidation | Various | Supplies the majority of acetyl-CoA for the TCA cycle in tissues like the heart. mdpi.com |

| Precursor Source | Ketogenic Amino Acid Catabolism | Various | Breakdown of amino acids like leucine (B10760876) and lysine (B10760008) produces acetyl-CoA. mdpi.com |

| Precursor Source | Acetate + ATP + CoA-SH → Acetyl-CoA + AMP + PPi | Acetyl-CoA Synthetase (ACSS) | Allows cells to utilize free acetate as a source for acetyl-CoA. mdpi.com |

Glycolysis and the Pentose Phosphate Pathway (PPP) are the primary routes for glucose metabolism, and they are intricately linked with acetate metabolism.

Glycolysis: This pathway breaks down glucose into pyruvate. google.com In aerobic conditions, pyruvate is typically converted to acetyl-CoA to enter the TCA cycle. google.com However, under conditions of high glucose and limited oxidative capacity, some organisms convert excess pyruvate into overflow metabolites, with acetic acid being one of the most common. The accumulation of acetate can, in turn, inhibit bacterial growth, necessitating sophisticated regulatory mechanisms.

Pentose Phosphate Pathway (PPP): The PPP is an alternative pathway for glucose metabolism that runs parallel to glycolysis. iris-biotech.de Its main functions are to produce NADPH, which is essential for reductive biosynthesis (like fatty acid synthesis) and antioxidant defense, and to generate precursors for nucleotide synthesis (ribose-5-phosphate). The metabolic flux through glycolysis versus the PPP is tightly regulated based on the cell's specific needs for ATP, NADPH, and biosynthetic precursors. In some bacteria, regulatory proteins like Catabolite control protein A (CcpA) can control the flow of glucose metabolism by inhibiting genes involved in both acetic acid synthesis and the PPP, thereby optimizing energy utilization.

Isotopic Labeling Studies in Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules through complex biochemical networks. By replacing an atom in a molecule with its heavier, stable isotope (e.g., ¹³C for ¹²C), researchers can follow the labeled molecule and its fragments through various metabolic reactions using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Acetate labeled with ¹³C ([¹³C]acetate) is frequently used as a tracer in metabolic studies. mdpi.com When introduced to cells or organisms, [¹³C]acetate is converted to [¹³C]acetyl-CoA. The ¹³C label can then be tracked as it is incorporated into various metabolites. For instance, observing ¹³C in TCA cycle intermediates like citrate after administering [¹³C]acetate confirms that acetate is being oxidized within the cycle. mdpi.com This method allows for a dynamic view of metabolic fluxes that cannot be obtained simply by measuring total metabolite concentrations.

These stable isotope-resolved metabolomics (SIRM) approaches are critical for:

Resolving the contributions of different pathways to a particular metabolite pool.

Uncovering novel metabolic pathways.

Understanding how metabolic networks are altered by disease or therapeutic agents.

Interactive Table: Applications of Isotopic Labeling in Metabolic Studies

| Labeled Precursor | Pathway(s) Studied | Information Gained | Reference |

| [¹³C]acetate | TCA Cycle, Fatty Acid Metabolism | Quantifies the contribution of acetate to cellular energy and lipid synthesis. | mdpi.com |

| [¹³C₆]glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Traces the complete catabolism of glucose and its diversion into anabolic pathways. | |

| [¹³C₅,¹⁵N₂]glutamine | TCA Cycle, Amino Acid Metabolism | Elucidates the role of glutamine as an anaplerotic substrate for the TCA cycle and a source for other amino acids. | |

| [¹³C₆]anthranilate | Phytohormone Biosynthesis | Traces the turnover rates of intermediates in the indole-3-acetic acid (IAA) biosynthetic pathway in plants. | google.com |

Applications of 1 Aminocyclopentyl Acetic Acid As a Research Tool and Building Block

Organic Synthesis Building Block for Complex Molecule Construction

(1-Aminocyclopentyl)acetic acid serves as a fundamental building block in organic synthesis, prized for its geminally-disubstituted α-carbon within a cyclic system. iris-biotech.de This structural motif is a key feature in the synthesis of spirocyclic compounds and other sterically hindered molecules where precise control over three-dimensional geometry is essential. The cyclopentyl ring locks the substituents into a more defined spatial arrangement compared to flexible acyclic analogues.

In synthetic strategies, the amino and carboxylic acid groups offer versatile handles for a wide range of chemical transformations. The primary amine can undergo reactions such as alkylation, acylation, and sulfonylation, while the carboxylic acid is amenable to esterification, amidation, and reduction. This dual functionality allows for its incorporation into larger, more complex molecular frameworks through sequential or orthogonal chemical steps. Its use as a starting material is particularly relevant in the creation of novel scaffolds for medicinal chemistry and materials science.

Intermediate in Pharmaceutical Synthesis and Chemical Development

In the realm of pharmaceutical development, cyclic amino acids and their derivatives are crucial intermediates for creating active pharmaceutical ingredients (APIs). evonik.com this compound fits into this category as a precursor for chiral substances and complex drug candidates. Although specific examples for this exact compound are proprietary or less documented, the utility of closely related structures, such as (1-aminomethyl)cyclohexyl-acetic acid (Gabapentin), underscores the importance of this chemical class. The synthesis of Gabapentin (B195806), for instance, proceeds through intermediates that establish a substituted cycloalkane core, which is central to the drug's activity. google.comgoogle.com

The development of prodrugs is another area where such intermediates are valuable. By modifying the amino or acid group, researchers can improve a drug's pharmacokinetic properties. The cyclopentyl scaffold provides a stable core that can be chemically elaborated to enhance absorption, distribution, metabolism, and excretion (ADME) profiles of a parent drug.

Reagent in Peptide and Peptidomimetic Synthesis and Design

The most significant application of this compound and its isomers is in the field of peptide and peptidomimetic science. sigmaaldrich.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of conformationally constrained amino acids is a cornerstone of peptidomimetic design. nih.govnih.gov

The cyclopentyl ring of this compound severely restricts the conformational freedom of the peptide backbone when it is incorporated into a sequence. nih.goviupac.org This pre-organization can enforce specific secondary structures, such as turns or helices, which may be required for potent and selective binding to a biological target. nih.govnih.gov

A key example is the use of a stereoisomer, 2-(2-aminocyclopentyl)acetic acid, in the synthesis of analogues of Neuropeptide Y (NPY). uni-regensburg.de NPY is a peptide neurotransmitter involved in various physiological processes, and its analogues are studied for potential therapeutic applications. In these studies, the constrained γ-amino acid was incorporated into truncated NPY sequences using solid-phase peptide synthesis (SPPS), a standard technique for building peptides on a resin support. uni-regensburg.de The resulting peptidomimetics showed distinct conformational properties, which are critical for their interaction with NPY receptors. uni-regensburg.denih.gov

| Research Area | Application of this compound Analogue | Reference |

| Peptidomimetics | Incorporation into Neuropeptide Y (NPY) analogues to induce specific conformations. | uni-regensburg.de |

| Foldamers | Used to create α-β-γ foldamers with helix-like structures. | uni-regensburg.de |

| SPPS | Fmoc-protected versions are used as reagents in solid-phase peptide synthesis. | uni-regensburg.de |

Probes for Protein-Peptide Interaction Studies

Understanding how proteins and peptides interact is fundamental to biology and drug discovery. Peptidomimetics containing constrained amino acids like this compound serve as powerful molecular probes for elucidating these interactions. nih.gov Because natural peptides are often highly flexible, they can adopt numerous conformations, only one of which might be the "bioactive" conformation responsible for binding to a receptor or enzyme.

By incorporating a rigid building block like this compound, chemists can create a peptide that is locked into a specific shape. iupac.org A series of such rigid analogues can be synthesized to systematically explore the conformational space accessible to the original flexible peptide. By testing which of these rigid probes bind effectively to the target protein, researchers can deduce the precise three-dimensional arrangement of the amino acid side chains required for molecular recognition. nih.gov This "conformational mapping" provides invaluable insights into the structure of the binding site and the mechanism of interaction, guiding the design of more potent and selective drugs.

Tools for Cellular Receptor Studies and Ligand Binding Assays

Building on their role as molecular probes, peptidomimetics derived from this compound are instrumental tools in cellular receptor studies and ligand binding assays. These assays are used to quantify the affinity of a ligand (the probe) for its receptor and to characterize the receptor's pharmacological profile.

The development of selective ligands for Neuropeptide Y (NPY) receptors illustrates this application perfectly. The NPY system has multiple receptor subtypes (Y1, Y2, etc.), and developing subtype-selective ligands is a major goal. Researchers have synthesized cyclic and conformationally constrained NPY analogues to achieve this selectivity. nih.govnih.gov For example, introducing rigid elements can favor binding to one receptor subtype over another. nih.gov

In a typical study, a radiolabeled or fluorescently tagged peptidomimetic containing a constrained amino acid is incubated with cells or membranes expressing the target receptor. By measuring the amount of bound probe, scientists can determine its binding affinity (often expressed as a Kᵢ or IC₅₀ value). They can also assess its functional activity, for instance, by measuring its effect on intracellular signaling molecules like cyclic AMP (cAMP). nih.gov The results from these assays, using a library of probes with different constrained elements, help to build a detailed structure-activity relationship (SAR) that is essential for drug design. nih.gov

Future Research Directions and Emerging Paradigms in 1 Aminocyclopentyl Acetic Acid Research

Exploration of Novel Biological Targets and Therapeutic Potential

While the full spectrum of biological activity for (1-aminocyclopentyl)acetic acid and its derivatives is still under investigation, preliminary studies and research on analogous structures suggest several promising avenues for therapeutic exploration. A significant area of future research will be the systematic screening of these compounds against a wide array of biological targets to uncover novel therapeutic applications.

One promising direction is the investigation of their potential as glycosidase inhibitors . Research on aminocyclopentitols, which share a similar carbocyclic core, has demonstrated that these compounds can effectively inhibit various glycosidases. nih.gov This inhibition is often highly dependent on the stereochemistry of the molecule, highlighting the importance of the cyclopentane (B165970) ring in orienting the functional groups to mimic the natural substrate of the enzyme. nih.gov Given this precedent, derivatives of this compound could be designed to target specific glycosidases involved in metabolic disorders or viral infections.

Another area of interest lies in the modulation of opioid receptors . Studies on deltorphin (B1670231) analogues, where amino acids are replaced with 1-aminocycloalkane-1-carboxylic acids, have shown that these modifications can lead to unique activity profiles at both delta and mu opioid receptors. nih.gov The constrained nature of the cyclic amino acid can influence receptor binding and selectivity. nih.gov Therefore, incorporating this compound into peptide sequences could yield novel analgesics with potentially reduced side effects.

Furthermore, the general class of amino acid analogs has been explored for a wide range of therapeutic effects, including anti-inflammatory and anticancer activities. nih.govnih.gov Future research should, therefore, include broad biological screening of this compound derivatives to identify unforeseen activities and expand their therapeutic potential beyond the currently hypothesized targets.

Advanced Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The biological activity of chiral molecules is often intrinsically linked to their three-dimensional structure. For this compound, which possesses multiple stereocenters, the precise control of its stereochemistry is paramount for developing potent and selective therapeutic agents. Future research in this area will focus on the development of more efficient and highly stereoselective synthetic routes.

Current synthetic strategies may involve multi-step processes with challenges in achieving high diastereoselectivity and enantioselectivity. Advanced methodologies, such as asymmetric catalysis and the use of chiral auxiliaries, will be crucial in overcoming these hurdles. For instance, the stereoselective synthesis of related cyclobutyl α-aminocyclopropyl carboxylic acid derivatives has been achieved through 1,3-dipolar cycloaddition reactions, demonstrating a pathway to control the stereochemistry of cyclic amino acids. researchgate.net

The development of novel catalytic systems that can facilitate the direct and stereocontrolled synthesis of the this compound core would represent a significant breakthrough. This would not only streamline the synthesis of the parent compound but also provide access to a diverse range of stereoisomers for biological evaluation. Enhanced synthetic efficiency will also be critical for the large-scale production of promising drug candidates for preclinical and clinical studies.

Rational Design of Derivatives with Improved Potency and Selectivity

Building upon a deeper understanding of the biological targets and structure-activity relationships (SAR), the rational design of this compound derivatives will be a key driver of future research. This approach involves the strategic modification of the lead compound to optimize its interaction with the biological target, thereby enhancing its potency and selectivity.

Computational modeling and molecular docking studies will play a pivotal role in this process. By simulating the binding of different derivatives to a target protein, researchers can predict which modifications are most likely to improve affinity and specificity. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Key areas for modification of the this compound scaffold include:

Substitution on the cyclopentane ring: Introducing various functional groups at different positions on the ring can modulate the compound's steric and electronic properties, influencing its binding to the target.

Modification of the carboxylic acid and amino groups: These functional groups are crucial for many biological interactions. Their conversion to esters, amides, or other bioisosteres can alter the compound's pharmacokinetic properties and binding modes.

Incorporation into peptidomimetics: Using this compound as a constrained building block in peptide-based drugs can lead to enhanced metabolic stability and defined secondary structures. nih.gov

The systematic exploration of these modifications, guided by computational insights and SAR data, will be essential for the development of next-generation therapeutics based on the this compound framework. The structure-activity relationship analysis of aminocyclopentitol glycosidase inhibitors, which revealed the importance of a perfect stereochemical match for strong inhibition, serves as a valuable example of how such studies can guide rational design. nih.gov

Integration of High-Throughput Screening and Omics Data in Mechanistic Studies

To fully elucidate the mechanisms of action of this compound and its derivatives, future research must embrace cutting-edge technologies such as high-throughput screening (HTS) and omics-based approaches. These powerful tools can provide a global view of the cellular effects of a compound, moving beyond a single-target perspective.

High-throughput screening allows for the rapid testing of large libraries of compounds against a variety of biological assays. youtube.com This can accelerate the identification of initial hits for novel biological targets and provide a wealth of data for establishing structure-activity relationships. nih.govnih.gov The application of HTS to libraries of this compound derivatives will be instrumental in exploring their therapeutic potential across a wide range of diseases.

Omics technologies , including genomics, proteomics, and metabolomics, offer an unbiased way to investigate the downstream effects of a drug candidate. For example, treating cells with a this compound derivative and analyzing the resulting changes in gene expression (transcriptomics) or protein levels (proteomics) can reveal the signaling pathways and cellular processes that are modulated by the compound. This information is invaluable for understanding the compound's mechanism of action, identifying potential off-target effects, and discovering biomarkers for patient stratification.

The integration of HTS and omics data will provide a comprehensive understanding of the biological activities of this compound derivatives, paving the way for their development as well-characterized and highly effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products